Alosetron-d3
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Overview
Description
Alosetron-d3 is a deuterium-labeled version of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Alosetron. Alosetron itself is used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alosetron-d3 involves the incorporation of deuterium atoms into the Alosetron molecule. One common method is the reaction of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with deuterated reagents under specific conditions . The process may involve multiple steps, including deprotection and purification, to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production is typically carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
Alosetron-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Alosetron-d3 is widely used in scientific research for various applications:
Chemistry: Used to study the metabolic pathways and degradation products of Alosetron.
Biology: Helps in understanding the interaction of Alosetron with biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Alosetron.
Industry: Employed in the development of new drugs and therapeutic agents by providing insights into the behavior of Alosetron under different conditions
Mechanism of Action
Alosetron-d3, like Alosetron, acts as a potent and selective antagonist of the serotonin 5-HT3 receptor. These receptors are nonselective cation channels distributed on enteric neurons in the gastrointestinal tract. By blocking these receptors, this compound modulates visceral pain, colonic transit, and gastrointestinal secretions, effectively controlling symptoms of IBS .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Alosetron-d3
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)/i2D3 |
InChI Key |
JSWZEAMFRNKZNL-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.